

Cortisone-d2: A Technical Guide to Analysis and Specifications

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Compound of Interest

Compound Name: Cortisone-d2

Cat. No.: B15613642

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This technical guide provides a comprehensive overview of the certificate of analysis, specifications, and analytical methodologies for **Cortisone-d2**. This deuterated analog of cortisone is a critical internal standard for quantitative analysis in various research and development applications, particularly in mass spectrometry-based assays.

Certificate of Analysis and Specifications

The quality and purity of **Cortisone-d2** are paramount for its use as an internal standard. A Certificate of Analysis (CoA) provides key data on its identity and purity. While a specific CoA for **Cortisone-d2** was not publicly available, the following table summarizes typical specifications based on available data for closely related deuterated steroids, such as Hydrocortisone-d2, and general industry standards for such compounds.

Table 1: Representative Specifications for **Cortisone-d2**

Parameter	Specification	Typical Value	Analytical Method
Identity			
Appearance	White to off-white solid	Conforms	Visual Inspection
1H NMR Spectrum	Consistent with structure	Conforms	1H NMR
Mass Spectrum	Consistent with structure	Conforms	Mass Spectrometry
Purity			
Purity by HPLC	≥ 98.0%	98.32% [1]	HPLC
Isotopic Enrichment			
Isotopic Purity (d2)	≥ 98%	97.80% [1]	Mass Spectrometry
Deuterium Incorporation	Report Value	d0=0.75%, d1=1.45% [1]	Mass Spectrometry
Physical Properties			
Molecular Formula	C21H26D2O5	C21H26D2O5	-
Molecular Weight	362.46 g/mol	362.46 g/mol	-

Note: Typical values are based on a Certificate of Analysis for Hydroc**cortisone-d2** and are for representative purposes.[\[1\]](#)

Experimental Protocols

Accurate quantification using **Cortisone-d2** as an internal standard relies on robust and well-defined analytical methods. The following sections detail the typical experimental protocols for the analysis of **Cortisone-d2**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the chemical purity of **Cortisone-d2**.

- **Instrumentation:** A standard HPLC system equipped with a UV detector is typically used.
- **Column:** A reversed-phase C18 column is a common choice for steroid analysis.
- **Mobile Phase:** A gradient or isocratic elution using a mixture of water and an organic solvent like acetonitrile or methanol is employed. A small amount of acid, such as formic acid, is often added to improve peak shape.
- **Detection:** UV detection at a wavelength where the analyte has maximum absorbance (e.g., 240 nm for corticosteroids) is used to monitor the elution.
- **Method:** A solution of **Cortisone-d2** is injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated by comparing the area of the main peak to the total area of all peaks detected in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is the gold standard for the quantitative analysis of steroids in biological matrices due to its high sensitivity and selectivity.[2] **Cortisone-d2** is an ideal internal standard for the quantification of endogenous cortisone.

- **Sample Preparation:**
 - **Protein Precipitation:** For plasma or serum samples, a simple protein precipitation step can be performed by adding a cold organic solvent like acetonitrile.
 - **Solid-Phase Extraction (SPE):** For more complex matrices like urine, SPE is often employed to remove interfering substances and concentrate the analyte.[3] This typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the analyte with an appropriate solvent.
- **Liquid Chromatography:**

- Column: A reversed-phase C18 or similar column is used to chromatographically separate **Cortisone-d2** and the analyte (cortisone) from other matrix components.
- Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of formic acid, is commonly used.
- Mass Spectrometry:
 - Ionization: Positive mode Electrospray Ionization (ESI+) is a common technique for ionizing corticosteroids.
 - Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both cortisone and **Cortisone-d2** are monitored. The mass difference between the analyte and the deuterated standard should be sufficient to prevent isotopic overlap, with a mass increase of +3 amu or more generally recommended.[\[4\]](#)
- Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (**Cortisone-d2**) against the known concentrations of the analyte. The concentration of the analyte in unknown samples is then determined by interpolating from this calibration curve.

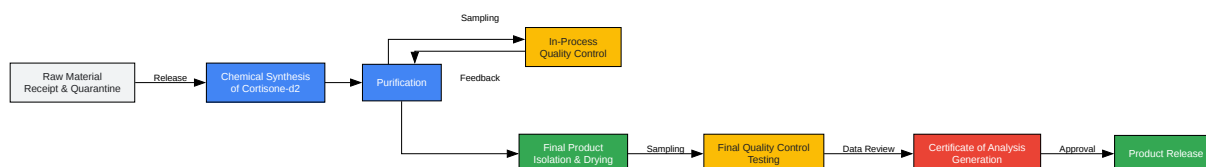
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of **Cortisone-d2** and verifying the position of deuterium labeling.

- Sample Preparation: A small amount of the **Cortisone-d2** sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
- Instrumentation: A high-field NMR spectrometer is used to acquire the ¹H NMR spectrum.
- Analysis: The resulting spectrum is analyzed for chemical shifts, coupling constants, and signal integrations. The absence or significant reduction of signals at specific positions in the spectrum, compared to the spectrum of unlabeled cortisone, confirms the location of the deuterium atoms.

Quality Control and Workflow

The manufacturing and release of a deuterated internal standard like **Cortisone-d2** follow a stringent quality control workflow to ensure its suitability for quantitative applications.



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Caption: Quality Control Workflow for Deuterated Internal Standards.

This diagram illustrates the key stages in the production and quality assessment of **Cortisone-d2**, from the initial raw materials to the final product release. Each step involves rigorous testing and documentation to ensure the final product meets the required specifications for identity, purity, and isotopic enrichment.

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